3-Amino-2-methyl-2-[(2-methylphenyl)methyl]propanoicacid
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Overview
Description
3-Amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid: is an organic compound with the molecular formula C11H15NO2. This compound is characterized by the presence of an amino group, a methyl group, and a phenylmethyl group attached to a propanoic acid backbone. It is a crystalline solid that is soluble in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amination of 2,2-dimethylpropanoic acid: One common method involves the amination of 2,2-dimethylpropanoic acid or its derivatives.
Reductive amination: Another method involves the reductive amination of 2-methyl-2-[(2-methylphenyl)methyl]propanal with an appropriate amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of 3-amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation products: Nitroso or nitro derivatives.
Reduction products: Amines.
Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
3-Aminoisobutyric acid: Similar in structure but lacks the phenylmethyl group.
2-Amino-2-methylpropanoic acid: Similar backbone but lacks the phenylmethyl group.
3-Amino-2-methylphenol: Similar functional groups but different backbone structure.
Uniqueness: 3-Amino-2-methyl-2-[(2-methylphenyl)methyl]propanoic acid is unique due to the presence of both an amino group and a phenylmethyl group on the same propanoic acid backbone, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(aminomethyl)-2-methyl-3-(2-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-5-3-4-6-10(9)7-12(2,8-13)11(14)15/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBKDRSXCBAXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)(CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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